molecular formula C9H19N3O2 B1206051 1,3-Dibutyl-1-nitrosourea CAS No. 56654-52-5

1,3-Dibutyl-1-nitrosourea

Numéro de catalogue: B1206051
Numéro CAS: 56654-52-5
Poids moléculaire: 201.27 g/mol
Clé InChI: OWGLVQAUSIPFBA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1,3-Dibutyl-1-nitrosourea (CAS 56654-52-5) is a chemical compound supplied for Research Use Only (RUO). This product is exclusively tailored for laboratory research applications and is not intended for diagnostic, therapeutic, or any clinical use . RUO products are essential tools for scientific investigation, contributing to fundamental research and the development of new technologies . As a member of the nitrosourea class of compounds, it shares a structural family with molecules known for their antitumor properties and alkylating activity . Nitrosoureas are generally investigated for their ability to modify biological molecules, particularly DNA. The mechanism of action for many nitrosoureas involves decomposition to form reactive intermediates that can alkylate nucleic acids, leading to cross-links and other lesions that are useful for studying DNA repair mechanisms in cellular systems . Researchers may utilize this compound in non-clinical laboratory studies to explore chemical reactivity, reaction kinetics, and decomposition pathways, as seen in studies of analogous nitrosourea structures . This product is presented with the following specifications: Molecular Formula: C 9 H 19 N 3 O 2 Molecular Weight: 201.27 g/mol CAS Registry Number: 56654-52-5 Important Notice: This product is labeled 'Research Use Only.' It is not intended for use in diagnostic procedures, patient management, or any other clinical application. By purchasing this product, you acknowledge and agree that it will be used solely for scientific research purposes in a controlled laboratory setting .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

56654-52-5

Formule moléculaire

C9H19N3O2

Poids moléculaire

201.27 g/mol

Nom IUPAC

1,3-dibutyl-1-nitrosourea

InChI

InChI=1S/C9H19N3O2/c1-3-5-7-10-9(13)12(11-14)8-6-4-2/h3-8H2,1-2H3,(H,10,13)

Clé InChI

OWGLVQAUSIPFBA-UHFFFAOYSA-N

SMILES

CCCCNC(=O)N(CCCC)N=O

SMILES canonique

CCCCNC(=O)N(CCCC)N=O

Autres numéros CAS

56654-52-5

Synonymes

1,3-dibutyl-1-nitrosourea

Origine du produit

United States

Chemical Synthesis and Derivatization Strategies for 1,3 Dibutyl 1 Nitrosourea

Synthetic Pathways for 1,3-Dibutyl-1-nitrosourea

The formation of this compound hinges on the successful execution of two sequential reactions: the synthesis of the 1,3-dibutylurea backbone followed by the introduction of a nitroso group.

1,3-Dibutylurea serves as the essential intermediate for the synthesis of its nitroso derivative. Its preparation can be accomplished through various means, with the reaction between an isocyanate and an amine being a direct and established method. nih.gov

The synthesis of the 1,3-dibutylurea precursor is effectively carried out by reacting butyl isocyanate with butylamine (B146782). nih.gov This reaction is a classic example of nucleophilic addition, where the nitrogen atom of butylamine attacks the electrophilic carbonyl carbon of butyl isocyanate. Research has documented the successful formation of 1,3-dibutylurea through this pathway. nih.gov While this specific reaction is straightforward, other methods for creating symmetrical ureas, such as the oxidative carbonylation of amines, have also been explored. thieme-connect.de

Table 1: Synthesis of 1,3-Dibutylurea Precursor This table provides an overview of the primary synthetic reaction for the precursor.

Reactant A Reactant B Product Reaction Type
Butyl Isocyanate Butylamine 1,3-Dibutylurea Nucleophilic Addition nih.gov

Nitrosation is the critical transformation step that introduces the nitroso functional group (-N=O) onto the urea (B33335) precursor, converting 1,3-dibutylurea into this compound. This process involves converting a nitrogen-containing organic compound into its nitroso derivative. wikipedia.org

The most common method for N-nitrosation involves the use of sodium nitrite (B80452) (NaNO₂) in an acidic medium. wikipedia.orglibretexts.org The acid reacts with sodium nitrite to generate nitrous acid (HONO) in situ. libretexts.org Further protonation of nitrous acid leads to the formation of the highly electrophilic nitrosonium ion (NO+), which is the key nitrosating agent. wikipedia.orglibretexts.org The nitrogen atom of the urea precursor then acts as a nucleophile, attacking the nitrosonium ion to form the N-nitrosourea. libretexts.org This general principle is widely applied in the synthesis of various N-nitroso compounds, including the nitrosation of amides, carbamates, and ureas. sci-hub.se

The nitrosation of urea derivatives is often carried out using sodium nitrite in neat organic acids, such as acetic acid or formic acid, which can serve as both the solvent and the acid catalyst. sci-hub.se For instance, the nitrosation of a structurally similar compound, 1,3-dibutyl-6-amino uracil, was successfully achieved using sodium nitrite in 50% acetic acid at a controlled temperature of 57 °C. nih.gov Such conditions facilitate the formation of the necessary nitrosating species while managing the reaction rate. wikipedia.org

Following the reaction, purification of the product is essential. For the 1,3-dibutylurea precursor, recrystallization from a solvent like ligroin has been shown to yield the pure compound. chemicalbook.com This technique is also a common method for purifying the final nitrosated products in this chemical family.

Table 2: General Conditions for Nitrosation This table summarizes the typical reagents and conditions for the nitrosation step.

Precursor Nitrosating Agent Acidic Medium Key Electrophile Purification Method
1,3-Dibutylurea Sodium Nitrite (NaNO₂) sci-hub.se Acetic Acid / Formic Acid sci-hub.se Nitrosonium ion (NO+) libretexts.org Recrystallization chemicalbook.com

Nitrosoation Reactions for this compound Formation

Exploration of Analogues and Derivatives of this compound

The chemical scaffold of this compound is part of a larger class of compounds known as N-nitrosoureas. nih.govnih.gov The exploration of analogues and derivatives is a common practice in chemical and pharmaceutical research to investigate structure-activity relationships. The synthesis of semustine, another N-nitrosourea, demonstrates a similar synthetic logic involving the nitrosation of a urea precursor. wikipedia.org

Derivatization can be achieved by modifying the alkyl groups attached to the urea nitrogen atoms. For example, replacing the butyl groups with ethyl groups would yield 1,3-diethyl-1-nitrosourea, a known analogue. chemicalbook.com Other modifications could involve introducing different functional groups or altering the length and branching of the alkyl chains. This systematic modification allows for the fine-tuning of the molecule's chemical and physical properties. The study of such analogues is a significant field, with various nitrosourea (B86855) derivatives being synthesized for research purposes. researchgate.netsynzeal.com

Molecular and Cellular Mechanisms of Action of this compound

Molecular and Cellular Mechanisms of Action of 1,3 Dibutyl 1 Nitrosourea

Decomposition Pathways and Reactive Intermediates

The biological activity of N-nitrosourea compounds is contingent upon their chemical decomposition. Unlike some carcinogens that require metabolic activation, N-nitrosamides, including 1,3-Dibutyl-1-nitrosourea, are characterized by their ability to decompose spontaneously under physiological conditions in aqueous environments. nih.gov This decomposition does not require enzymatic processes and leads to the formation of highly reactive electrophilic species responsible for the compound's effects. nih.gov

In an aqueous medium, this compound undergoes spontaneous degradation. This process is initiated by the removal of a proton from the N-3 position, leading to the formation of an unstable diazotate intermediate. This intermediate then undergoes a series of rearrangements.

The critical step in the formation of the alkylating agent is the generation of a diazonium ion. nih.gov For this compound, this would be the butyldiazonium ion. This species is highly unstable and rapidly releases molecular nitrogen (N₂) to form a butylcarbenium ion (a butyl carbocation). nih.gov Carbenium ions are potent electrophiles that readily attack electron-rich centers in biological macromolecules, most notably DNA. nih.gov This pathway is characteristic of N-nitrosourea compounds and is the primary mechanism for generating the ultimate alkylating species. nih.gov

Table 1: Reactive Alkylating Intermediates from this compound

Precursor CompoundKey IntermediatesFinal Alkylating Species
This compoundDiazotate Intermediate, Butyldiazonium IonButylcarbenium Ion (Butyl Carbocation)

In addition to the alkyldiazonium ion, the decomposition of this compound also yields an isocyanate intermediate. The fragmentation of the nitrosourea (B86855) molecule results in the formation of butyl isocyanate from the non-nitrosated butylamino portion of the parent compound. Isocyanates are reactive compounds that can react with the amino groups of proteins and other biomolecules, a process known as carbamoylation.

DNA Alkylation and Adduct Formation by this compound

The primary mechanism of action for nitrosoureas involves the alkylation of DNA, which disrupts its structure and function, leading to cytotoxic effects. nih.gov The butylcarbenium ion generated during decomposition is a powerful electrophile that covalently binds to nucleophilic, electron-rich sites on the DNA bases. mdpi.com This process, known as DNA alkylation, results in the formation of DNA adducts, which are segments of DNA bound to the alkylating agent. nih.gov

The butylating species derived from this compound can attack various nucleophilic centers within the DNA molecule. The primary targets are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. mdpi.com Purines, which have a two-ring structure, generally offer more sites for alkylation than the single-ring pyrimidines. utah.edu

Table 2: Principal Sites of DNA Alkylation by Nitrosourea-Derived Species

DNA BaseMajor Alkylation Sites
Purines
Guanine (B1146940)N7, O⁶, N3
AdenineN3, N1, N7
Pyrimidines
CytosineN3
Thymine (B56734)O⁴

This table represents common alkylation sites for nitrosoureas; the precise distribution can vary. nih.govmdpi.com

Among the various potential sites, the N7 position of guanine is a frequent target for alkylating agents. mdpi.comnih.gov The N7 atom of guanine is highly nucleophilic and sterically accessible within the major groove of the DNA double helix. Alkylation at this site results in the formation of an N7-butylguanine adduct. nih.gov While N7-guanine adducts are one of the most abundant lesions formed by many alkylating agents, they are also chemically unstable, which can lead to spontaneous depurination, creating an abasic site in the DNA. nih.gov

In addition to the nitrogen atoms, the exocyclic oxygen atoms of DNA bases are also critical targets for alkylation by nitrosoureas. mdpi.com The most significant of these is the O⁶ position of guanine. nih.gov The formation of O⁶-butylguanine is a particularly important lesion because it can lead to mispairing during DNA replication. nih.gov Specifically, an O⁶-alkylguanine lesion can incorrectly pair with thymine instead of cytosine, resulting in G:C to A:T transition mutations if not repaired. nih.gov Alkylation can also occur at the O⁴ position of thymine, another lesion with mutagenic potential. mdpi.com

Formation of DNA Interstrand Cross-links

DNA interstrand cross-links (ICLs) are highly cytotoxic lesions that covalently link the two strands of the DNA double helix, thereby preventing essential cellular processes like replication and transcription. wikipedia.orgnih.gov The formation of ICLs is a hallmark of certain nitrosoureas, particularly those containing a 2-haloethyl group, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU).

The established mechanism for these compounds involves a two-step reaction. nih.gov

Initial Alkylation: The first step is the alkylation (specifically, chloroethylation) of a nucleophilic site on a DNA base, most commonly the O⁶ position of guanine, forming a monoadduct. nih.govresearchgate.net

Cross-link Formation: In a slower, subsequent reaction, the chlorine atom of the attached chloroethyl group is displaced by a nucleophilic site on the opposite DNA strand (e.g., the N¹ of guanine or N³ of cytosine), resulting in a stable ethyl bridge between the strands. nih.govresearchgate.net

For this compound, which lacks a haloethyl moiety, this specific two-step mechanism is not applicable. Its decomposition generates a butyl carbonium ion, a monofunctional alkylating agent. Monofunctional agents typically add a single alkyl group to a DNA base and are not structurally capable of forming covalent bridges between strands in the same manner as bifunctional or haloethyl-containing agents. While monofunctional alkylation constitutes a form of DNA damage, the formation of interstrand cross-links by this compound is not a prominent feature of its mechanism of action.

Formation of DNA-Protein Cross-links

DNA-protein cross-links are another form of significant DNA damage where a protein becomes covalently bound to the DNA helix. This type of lesion can physically obstruct the activity of enzymes involved in replication and transcription. Studies on various nitrosoureas have demonstrated their capacity to induce DNA-protein cross-links. nih.govnih.gov

The formation of these lesions can occur when the reactive electrophiles generated from nitrosourea decomposition react with both DNA and nearby proteins. For haloethylnitrosoureas, the initial monoadduct formed on a DNA base can subsequently react with a nucleophilic amino acid residue (such as cysteine or lysine) of a closely associated protein, instead of a second DNA base. The butyl carbonium ion generated from this compound can alkylate DNA bases, and it is plausible that this alkylated site, or the carbonium ion itself, could react with protein nucleophiles in close proximity to the DNA, leading to the formation of DNA-protein cross-links.

Phosphotriester Formation in the DNA Backbone

In addition to alkylating the nitrogen and oxygen atoms of DNA bases, the reactive butyl carbonium ion derived from this compound can attack the phosphodiester backbone of DNA. This reaction results in the formation of phosphotriesters, where one of the non-bridging oxygen atoms of a phosphate (B84403) group is alkylated (butylated). nih.gov

The formation of phosphotriesters neutralizes the negative charge of the phosphate backbone, which can alter the local conformation of the DNA helix. While considered less cytotoxic than base modifications that disrupt base pairing, phosphotriesters can interfere with the function of DNA-binding proteins and may contribute to the inhibition of DNA and RNA synthesis. nih.govnih.gov Studies on simpler alkylnitrosoureas, such as N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENUA), have confirmed their ability to produce these backbone lesions. nih.gov

Table 1: Summary of DNA Damage Mechanisms

Damage Type Mechanism Relevance to this compound
DNA Interstrand Cross-links Two-step reaction involving a haloethyl group to bridge DNA strands. nih.gov Unlikely; acts as a monofunctional alkylating agent lacking the required reactive group.
DNA-Protein Cross-links Reactive alkylating species reacts with both DNA and adjacent proteins. nih.gov Plausible; the butyl carbonium ion can react with both macromolecules.
Phosphotriester Formation Alkylation of oxygen atoms in the DNA phosphate backbone. nih.gov Plausible; a known mechanism for simple alkylating agents.

Interactions with Cellular Macromolecules Beyond DNA

Carbamoylation of Proteins by Isocyanate Decomposition Products

A defining characteristic of the nitrosourea class of compounds is their ability to carbamoylate proteins. nih.gov The decomposition of this compound yields butyl isocyanate, a highly reactive electrophile. This isocyanate readily attacks nucleophilic groups on proteins, primarily the free ε-amino group of lysine (B10760008) residues and the N-terminal α-amino groups. creative-proteomics.com

This reaction, known as carbamoylation, results in the covalent addition of a butylcarbamoyl group to the protein. A key consequence of this modification is the neutralization of the positive charge on lysine residues, converting them to homocitrulline derivatives. caymanchem.com This alteration of charge can lead to significant changes in the protein's three-dimensional structure, interfering with its normal function, protein-protein interactions, and enzymatic activity. creative-proteomics.comnih.gov

Table 2: Protein Targets of Carbamoylation by Isocyanates

Target Group Amino Acid/Location Result of Carbamoylation
ε-amino group Lysine Neutralization of positive charge; formation of a homocitrulline derivative. caymanchem.com
α-amino group N-terminus of protein Loss of terminal positive charge. creative-proteomics.com
Thiol group Cysteine Modification of a key nucleophilic residue. nih.gov

Impact on Glutathione (B108866) Levels

This compound can significantly disrupt the cellular redox balance, particularly through its interaction with the glutathione system. The primary target is the enzyme glutathione reductase (GR), which is essential for regenerating the antioxidant reduced glutathione (GSH) from its oxidized form (GSSG). scbt.com

The butyl isocyanate produced during the breakdown of this compound is capable of carbamoylating and thereby inactivating glutathione reductase. scbt.comnih.gov Crystallographic studies of GR inhibited by other nitrosoureas have shown that a key cysteine residue (Cys-58) in the enzyme's active site is a primary target of modification. nih.gov Inhibition of GR leads to an accumulation of GSSG and a depletion of the cellular pool of GSH. nih.gov This reduction in GSH compromises the cell's primary defense against oxidative damage from reactive oxygen species (ROS), potentially leading to increased lipid peroxidation and damage to other cellular components.

Effects on RNA Maturation

The cellular activities of this compound also extend to the disruption of RNA metabolism. RNA maturation is a complex series of processing events, including capping, splicing, and polyadenylation, that convert a primary RNA transcript into a functional messenger RNA (mRNA), ribosomal RNA (rRNA), or transfer RNA (tRNA). researchgate.net

Studies with related nitrosoureas have shown that they can interfere with these processes. For example, BCNU has been observed to inhibit the synthesis of the 45S ribosomal precursor RNA and disrupt its subsequent processing into mature rRNA. This effect is thought to be linked to the compound's ability to inhibit protein synthesis, as many of the factors required for RNA processing are proteins. The carbamoylation of these essential processing factors by butyl isocyanate could lead to their inactivation, thereby halting the maturation of various RNA species. bohrium.com Furthermore, direct alkylation of RNA by the butyl carbonium ion can also occur, adding another layer of damage that can interfere with RNA function. nih.gov

Cellular Responses to DNA Damage Induced by this compound

The interaction of nitrosourea compounds with cellular DNA initiates a cascade of events known as the DNA Damage Response (DDR). researchgate.net This intricate network of signaling pathways is crucial for maintaining genomic integrity. nih.gov The cell's fate—whether it successfully repairs the damage, enters a state of permanent arrest, or undergoes programmed death—depends on the extent and nature of the DNA lesions. researchgate.net

Nitrosoureas, acting as alkylating agents, chemically modify DNA by transferring alkyl groups to its bases. mdpi.comglpbio.com This process can lead to the formation of various DNA adducts and, notably, interstrand cross-links, which are particularly cytotoxic because they block essential cellular processes like DNA replication and transcription. glpbio.comnih.govresearchgate.net The primary mechanism involves the alkylation of guanine and other DNA bases, leading to lesions such as O⁶-methylguanine. nih.govmdpi.comnih.gov

In response to this damage, cells activate several DNA repair pathways to preserve genomic stability. nih.gov

Base Excision Repair (BER): This pathway is primarily responsible for correcting single-base damage, such as alkylated bases. It involves a series of enzymes that recognize and remove the damaged base, after which the correct nucleotide is inserted and the DNA strand is sealed. nih.gov

Direct Reversal of Damage: A key enzyme in this process is O⁶-alkylguanine-DNA alkyltransferase (MGMT). who.int MGMT directly removes the alkyl group from the O⁶ position of guanine, a common and highly mutagenic lesion induced by nitrosoureas, transferring it to one of its own cysteine residues. nih.gov This direct reversal is a crucial defense mechanism against the cytotoxic effects of these compounds.

Mismatch Repair (MMR): The MMR system recognizes and corrects errors made during DNA replication, including mispairs that can arise from alkylated bases like O⁶-methylguanine. nih.gov

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are critical for repairing more complex and lethal damage, such as DNA double-strand breaks and the interstrand cross-links formed by some nitrosoureas. nih.gov

If the DNA damage is extensive, a broader DNA Damage Response (DDR) is activated. This involves sensor proteins that detect the damage and signal to transducer proteins, which in turn activate effector proteins. These effectors can halt the cell cycle to allow time for repair or, if the damage is irreparable, initiate cell death pathways. researchgate.net

Table 1: Key DNA Repair Pathways Activated by Nitrosourea-Induced Damage
Repair PathwayType of Damage RepairedKey Proteins/Enzymes InvolvedGeneral Function
Base Excision Repair (BER)Alkylated single bases, single-strand breaks. nih.govDNA glycosylases, AP endonuclease, DNA polymerase, DNA ligase. nih.govRemoves and replaces individual damaged bases. nih.gov
Direct Reversal (MGMT)O⁶-alkylguanine adducts. nih.govwho.intO⁶-alkylguanine-DNA alkyltransferase (MGMT). who.intDirectly removes the alkyl adduct from guanine in a single step. nih.gov
Mismatch Repair (MMR)Mismatched base pairs resulting from replication of alkylated DNA. nih.govMSH and MLH protein families.Recognizes and corrects replication errors and mispairs. nih.gov
Homologous Recombination (HR)Interstrand cross-links, double-strand breaks. nih.govRAD51, BRCA1, BRCA2. glpbio.comUses a sister chromatid as a template for high-fidelity repair.

When DNA damage induced by agents like nitrosoureas overwhelms the cell's repair capacity, it can trigger pathways leading to cell death. researchgate.netnih.gov This is a critical component of the cytotoxic action of these compounds. nih.gov The two principal forms of cell death are necrosis and apoptosis. nus.edu.sg

Apoptosis: This is a form of programmed cell death, an orderly process that involves cell shrinkage, nuclear fragmentation, and the formation of apoptotic bodies, which are then cleared by other cells. nus.edu.sgyoutube.com Nitrosourea-induced DNA damage can trigger apoptosis through several mechanisms. The intrinsic, or mitochondrial, pathway is a common route, activated by internal cellular stress. youtube.com Severe DNA damage leads to the release of cytochrome c from the mitochondria, which activates a cascade of enzymes called caspases that execute the cell death program. youtube.comfrontiersin.orgnih.gov The extrinsic pathway can also be involved, initiated by external signals binding to death receptors on the cell surface. youtube.com

Necrosis: In contrast to apoptosis, necrosis is a more chaotic form of cell death that typically results from acute injury. nus.edu.sg It is characterized by cell swelling and the breakdown of the plasma membrane, leading to the release of cellular contents and inflammation. nus.edu.sg Studies on some nitrosoureas, such as BCNU (carmustine), have shown that cell death can occur primarily through necrosis, especially after the initial DNA damage has led to a prolonged cell cycle arrest. nih.gov

Autophagy: This is a cellular process of self-digestion where the cell breaks down its own components within lysosomes. nus.edu.sg While primarily a survival mechanism during stress, excessive or prolonged autophagy can also lead to cell death. nih.govmdpi.com Nitrosative stress, a condition related to the action of nitrosoureas, can induce autophagy. frontiersin.orgresearchgate.net

The choice between these pathways depends on the cell type, the extent of the initial damage, and the status of its DNA repair and cell cycle checkpoint machinery.

Table 2: General Mechanisms of Cell Death Induced by Severe DNA Damage
MechanismKey CharacteristicsPrimary TriggersKey Molecular Players
Apoptosis (Programmed Cell Death)Orderly process, cell shrinkage, membrane blebbing, formation of apoptotic bodies, no inflammation. nus.edu.sgIrreparable DNA damage, mitochondrial stress. youtube.commdpi.comCaspases, Bcl-2 family proteins, Cytochrome c. youtube.comfrontiersin.orgnih.gov
NecrosisCell swelling, loss of membrane integrity, release of cellular contents, inflammation. nus.edu.sgSevere, acute cellular injury, ATP depletion. nus.edu.sgfrontiersin.orgRelease of lysosomal enzymes. nus.edu.sg
Autophagy-dependent Cell DeathMassive engulfment of cytoplasm by autophagosomes. mdpi.comCellular stress, nutrient deprivation, accumulation of damaged organelles. nus.edu.sgmdpi.comBeclin-1, LC3, Atg proteins. researchgate.net

Preclinical Biological Activity of 1,3 Dibutyl 1 Nitrosourea in Experimental Models

Carcinogenicity Studies in Rodent Models

1,3-Dibutyl-1-nitrosourea (DBNU) has been the subject of preclinical investigations to determine its carcinogenic potential in rodent models. These studies are crucial for understanding the compound's ability to induce tumors and for characterizing the types and locations of neoplasms that may arise from exposure.

Research has demonstrated that this compound is a potent inducer of mammary tumors in female Donryu rats. In a key study, female rats of this strain were administered DBNU in their drinking water. The results indicated a significant increase in the incidence of mammary tumors in the treated groups compared to the control group that did not receive the compound.

A clear dose-response relationship was observed in the induction of mammary tumors in female Donryu rats by this compound. Rats were given continuous access to drinking water containing different concentrations of DBNU. The incidence of mammary tumors was notably higher in all treated groups compared to the control group. Specifically, the incidences were 79% in the group receiving the highest concentration, 83% in the intermediate concentration group, and 81% in the lowest concentration group, while the control group exhibited a 32% incidence of spontaneous mammary tumors.

Table 1: Incidence of Mammary Tumors in Female Donryu Rats Treated with this compound

Treatment Group (DBNU Concentration in Drinking Water)Number of RatsIncidence of Mammary TumorsPercentage (%)
High Dose191579
Medium Dose242083
Low Dose262181
Control (0 ppm)25832

In addition to mammary tumors, the administration of this compound to female Donryu rats resulted in the development of neoplasms in other tissues. Among the 69 treated rats across the different dosage groups, a notable number developed hematopoietic neoplasms (13 rats), uterine tumors (11 rats), and vaginal tumors (6 rats). The occurrence of these other tumors was reported to be infrequent in comparison to the mammary tumors.

Table 2: Incidence of Other Neoplasms in Female Donryu Rats Treated with this compound

Type of NeoplasmNumber of Affected Rats (out of 69 treated)
Hematopoietic13
Uterine11
Vaginal6

The carcinogenic effects of this compound can be contextualized by comparing its activity with that of other nitrosourea (B86855) compounds in rodent models. The family of N-alkyl-N-nitrosoureas is known for its potent carcinogenicity, with different analogs exhibiting varying degrees of organ specificity.

The chemical structure of N-alkyl-N-nitrosoureas, particularly the nature of the alkyl group, plays a significant role in determining the target organs for tumor induction. For instance, N-butyl-N-nitrosourea (BNU) has been shown to induce a high incidence of upper digestive tract tumors, including esophageal and forestomach neoplasms, in F344 rats. nih.gov In female F344 rats, BNU also induced vaginal tumors. nih.gov This contrasts with the primary mammary gland tropism of DBNU in Donryu rats.

Other nitrosoureas with different alkyl groups also show distinct patterns of carcinogenicity. For example, N-methyl-N-nitrosourea (MNU) is known to induce a broad spectrum of tumors, including those of the nervous system, stomach, and mammary gland in rats, with the target organs being influenced by the rat strain. nih.gov N-ethyl-N-nitrosourea (ENU) is a potent carcinogen in mice, inducing tumors in the liver, lungs, and lymphatic system, and to a lesser extent, the nervous system. nih.govnih.govresearchgate.net In contrast to MNU-induced mammary tumors in mice, those induced by ENU have different histological and genotypic characteristics. nih.gov N-propyl-N-nitrosourea is also recognized as an intestinal carcinogen in rats. ca.gov These variations highlight the principle that the lipophilicity and metabolic activation pathways, which are influenced by the alkyl substituent, are key determinants of organ-specific carcinogenesis. ca.gov

The carcinogenic response to nitrosoureas is not only dependent on the chemical structure of the compound but also on the species and even the strain of the experimental animal. For example, while many nitrosoalkylureas induce nervous system tumors in rats, they tend to cause tumors of the forestomach and spleen in hamsters.

Comparative Carcinogenesis with Other Nitrosoureas in Rodents

Genotoxicity and Mutagenicity Assessments (In Vitro and In Vivo/In Vitro)

The genotoxic and mutagenic potential of a chemical compound refers to its ability to damage genetic material, which can lead to mutations and potentially contribute to the development of cancer. A variety of assays are employed to assess these effects, both in bacterial and mammalian cell systems. These tests are crucial components of the preclinical safety evaluation of any new chemical entity.

Sister chromatid exchange (SCE) assays are cytogenetic tests that are sensitive indicators of DNA damage. The V79-E cell line, derived from Chinese hamster lung fibroblasts, is a commonly used mammalian cell line for such in vitro genotoxicity testing. An increase in the frequency of SCEs suggests that a compound may be genotoxic.

A review of the available scientific literature did not yield specific data on the induction of sister chromatid exchange by this compound in V79-E cells or any other cell line. While studies have been conducted on other nitrosourea compounds, demonstrating their genotoxic potential in SCE assays, no such findings have been published for this compound itself.

Table 1: Sister Chromatid Exchange (SCE) Assay Data for this compound in V79-E Cells

Test SystemConcentrationResult
V79-E CellsData not availableData not available

No published data were found for this compound in sister chromatid exchange assays.

Bacterial reverse mutation assays, such as the Ames test using various strains of Salmonella typhimurium, are widely employed to screen for the mutagenic potential of chemical compounds. These assays detect the ability of a substance to induce mutations that restore the functional capability of the bacteria to synthesize an essential amino acid.

Despite the common use of this assay for other nitrosourea compounds, a comprehensive search of scientific databases did not uncover any published studies that have specifically evaluated the mutagenic potential of this compound in bacterial systems. Therefore, its activity in such assays remains uncharacterized.

Table 2: Mutagenicity of this compound in Bacterial Systems

Bacterial StrainMetabolic ActivationResult
Data not availableData not availableData not available

No published data were found for the mutagenic potential of this compound in bacterial systems.

The assessment of chromosomal aberrations in mammalian cell lines is another critical endpoint in genotoxicity testing. These assays evaluate the potential of a compound to induce structural changes in chromosomes, such as breaks, deletions, or rearrangements.

There is a lack of publicly available data from studies investigating the induction of chromosomal aberrations by this compound in any mammalian cell line. Research on other nitrosoureas has indicated clastogenic effects, but these findings cannot be extrapolated to this compound without direct experimental evidence.

Table 3: Chromosomal Aberration Analysis of this compound in Mammalian Cells

Cell LineTreatment DurationChromosomal Aberrations
Data not availableData not availableData not available

No published data were found regarding the induction of chromosomal aberrations by this compound.

Cytotoxicity Studies in Cell Culture Systems

Cytotoxicity assays are used to determine the toxicity of a compound to cells. These studies are fundamental in preclinical research to establish a compound's potential therapeutic window and to understand its mechanism of action at a cellular level.

A thorough literature search did not reveal any specific studies that have reported on the cytotoxic effects of this compound in any cell culture system. While the cytotoxic properties of other nitrosourea compounds are well-documented against various cancer cell lines, specific data for this compound, such as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are not available in the published literature.

Table 4: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeIC50 Value
Data not availableData not availableData not available

No published data were found on the cytotoxicity of this compound in cell culture systems.

Preclinical Pharmacokinetic and Metabolic Aspects of 1,3 Dibutyl 1 Nitrosourea

Metabolic Transformation Pathways in Animal Systems

The bioactivation of N-nitroso compounds is a key determinant of their carcinogenic potential. However, the activation pathways differ significantly between the two major subclasses: N-nitrosamines and N-nitrosoureas.

Role of Cytochrome P450 Enzymes in Nitrosamine (B1359907) Bioactivation

The metabolic activation of N-nitrosamines is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govepa.govnih.gov This process, crucial for their carcinogenicity, involves the enzymatic hydroxylation of the α-carbon atom (a carbon atom adjacent to the N-nitroso group). nih.govacs.org This α-hydroxylation results in the formation of unstable α-hydroxy nitrosamines. nih.gov Various CYP isozymes, including CYP2E1, CYP2A6, and CYP2B1, have been identified as primary catalysts for this bioactivation step in N-nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). nih.govmdpi.com

In contrast, N-nitrosoureas, including 1,3-Dibutyl-1-nitrosourea, are generally considered "direct-acting" carcinogens. acs.org Their activation pathway does not typically require enzymatic action by cytochrome P450. acs.orglhasalimited.org Instead, they undergo spontaneous decomposition under physiological conditions (e.g., neutral or alkaline pH) to exert their genotoxic effects. lhasalimited.org This distinction is critical, as it implies that the mutagenic potential of nitrosoureas can be expressed in the absence of metabolic enzyme systems like S9 mix, which is often used in in vitro mutagenicity assays. lhasalimited.org While some studies have explored the metabolic conversion of nitrosamines into nitrosamides (a related class) by P450s, the primary activation route for pre-formed nitrosoureas like BBNU is non-enzymatic decomposition. nih.gov

Formation of Electrophilic Metabolites

The genotoxicity of N-nitrosoureas stems from their decomposition into highly reactive electrophilic species. acs.org Under physiological aqueous conditions, this compound is expected to spontaneously break down. This degradation process circumvents the need for metabolic enzymes and leads directly to the formation of a diazonium ion. acs.orglhasalimited.org

For this compound, this process would yield a butyl-diazonium ion and a corresponding carbamate (B1207046) derivative. The butyl-diazonium ion is an unstable and potent electrophile that can readily react with nucleophilic centers in cellular macromolecules. nih.govacs.org This ion can further release molecular nitrogen to form an even more reactive butyl-carbenium ion. These electrophilic metabolites, the butyl-diazonium and butyl-carbenium ions, are the ultimate alkylating agents responsible for covalently modifying biological molecules such as DNA, thereby initiating the carcinogenic process. nih.govmdpi.com

Elimination and Distribution Kinetics in Preclinical Models

The in vivo behavior of N-alkyl-nitrosoureas is significantly influenced by their chemical stability and resulting half-life under physiological conditions.

Half-Life Considerations for N-Alkyl-Nitrosoureas in Vivo

The stability and, consequently, the in vivo half-life of N-alkyl-nitrosoureas are highly dependent on pH. While specific pharmacokinetic data for this compound are not prominently available in the reviewed literature, data from related compounds illustrate the general principles. For instance, N-carboxymethyl-n-nitrosourea (CMNU) is relatively stable in acidic conditions (pH < 6) with a half-life exceeding 50 hours, but this decreases significantly as the pH becomes neutral or alkaline. At a neutral pH of 7, its half-life is 14 hours, and at pH 8, it shortens to just 2.7 hours. Another example, N-nitroso-N-ethylurea, has a reported half-life of 1.5 hours at pH 7. nih.gov The chemotherapeutic agent carmustine (B1668450) (BCNU), a chloroethyl nitrosourea (B86855), is also noted for its instability at neutral pH, with a half-life of 98 minutes.

This pH-dependent degradation is a hallmark of nitrosoureas and directly impacts their distribution and elimination. Following administration, these compounds would be expected to degrade relatively quickly in the bloodstream and tissues (typically pH 7.4), limiting the systemic exposure to the parent compound but leading to the rapid, localized formation of reactive alkylating species.

Table 1: Half-Life of Various N-Alkyl-Nitrosoureas at Different pH Values

Compound pH Half-Life
N-carboxymethyl-n-nitrosourea < 6 > 50 hours
N-carboxymethyl-n-nitrosourea 7 14 hours
N-carboxymethyl-n-nitrosourea 8 2.7 hours
N-nitroso-N-ethylurea 7 1.5 hours

This table presents data for related N-alkyl-nitrosoureas to illustrate the general kinetic properties of this class of compounds.

Identification of Metabolites and Adducts in Animal Tissues

The interaction of the electrophilic metabolites of this compound with cellular components leads to the formation of various metabolites and macromolecular adducts. In animal studies, administration of BBNU to female Donryu rats resulted in the development of mammary tumors, hematopoietic neoplasms, and tumors in the uterus and vagina.

While specific studies detailing the full metabolic profile of this compound in animal tissues are scarce, the expected metabolic pathway would involve the products of its decomposition. The primary reactive metabolite is the butyl-carbenium ion, and the other major product is a butyl-carbamoylating species. Studies on a related nitrosamine, dibutylnitrosamine, have identified urinary metabolites such as butyl(3-carboxypropyl)nitrosamine, indicating that the butyl side chains can undergo oxidative metabolism, specifically ω- and (ω-1)-oxidation. psu.edu It is plausible that the butyl groups of BBNU could undergo similar oxidative processes.

The most toxicologically significant outcome of BBNU metabolism is the formation of DNA adducts. wikidoc.org The electrophilic butyl-carbenium ion generated during decomposition attacks nucleophilic sites on DNA bases. mdpi.com Based on the known reactivity of N-nitroso compounds, the primary sites of alkylation include the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine. mdpi.com The formation and persistence of O6-alkylguanine adducts are considered particularly critical events in the initiation of carcinogenesis by alkylating agents, as these lesions are prone to causing G to A transition mutations during DNA replication if not repaired. mdpi.comunimedizin-mainz.de

Table 2: List of Compounds

Compound Name Abbreviation
This compound BBNU
N-Nitrosodimethylamine NDMA
N-Nitrosodiethylamine NDEA
N-carboxymethyl-n-nitrosourea CMNU
Carmustine BCNU
Adenine
Guanine

Advanced Analytical Methodologies for 1,3 Dibutyl 1 Nitrosourea Research

Chromatographic Separations

Chromatographic techniques are fundamental to the analysis of 1,3-Dibutyl-1-nitrosourea, enabling its separation from other components in a mixture, which is a critical prerequisite for accurate identification and quantification.

High-resolution liquid chromatography, particularly when coupled with high-resolution mass spectrometry (LC-HRMS), is a powerful tool for analyzing complex samples. In the context of nitrosourea (B86855) research, techniques such as hydrophilic interaction liquid chromatography (HILIC) and reversed-phase (e.g., C18) chromatography are employed. nih.govresearchgate.netnih.gov HILIC is effective for separating polar compounds, while C18 chromatography is suitable for non-polar molecules. In one metabolomics study, a dual chromatography setup using both HILIC and C18 columns was utilized to achieve comprehensive metabolic profiling of plasma samples. nih.gov This approach ensures that a wide range of metabolites, with varying physicochemical properties, are effectively separated before detection. researchgate.net For the analysis of nitrosamines, which can be present at trace levels, the sensitivity and robustness of modern UHPLC systems are essential for achieving the required limits of quantification. sciex.comthermofisher.com

Untargeted metabolomics aims to comprehensively measure all small molecules in a biological sample to identify biomarkers or understand metabolic pathways. In a nested case-control study investigating breast cancer risk, untargeted metabolomics using LC-HRMS identified several metabolic features associated with the disease. nih.govnih.gov Among these features, this compound was positively associated with risk. nih.govresearchgate.netnih.gov The identification was based on its specific mass-to-charge ratio (m/z) and chromatographic retention time (RT). nih.gov This demonstrates the utility of metabolomics in identifying potential environmental exposures and their associations with disease states. researchgate.net The study successfully utilized a metabolome-wide association study (MWAS) approach to pinpoint specific compounds like this compound from a complex plasma matrix. nih.govresearchgate.net

Table 1: Chromatographic and Mass Spectrometric Data for this compound in a Metabolomics Study

ParameterValueAnalytical TechniqueSource
Mass-to-Charge Ratio (m/z)101.5813HILIC-HRMS nih.govresearchgate.net
Retention Time (RT)90.4 secondsHILIC nih.govresearchgate.net

Mass Spectrometry (MS) Characterization

Mass spectrometry is an indispensable technique for the structural confirmation and characterization of compounds like this compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of an unknown compound. sciex.com In the identification of this compound in a metabolomics study, a high-resolution accurate-mass (HRAM) quadrupole-Orbitrap mass spectrometer was used. nih.gov This instrumentation allowed for the precise mass determination of the compound, recording a mass-to-charge ratio (m/z) of 101.5813. nih.govresearchgate.netnih.gov Such accuracy helps to distinguish the target analyte from other isobaric interferences (compounds with the same nominal mass but different elemental formulas), thereby increasing confidence in the identification. sciex.comthermofisher.com

Table 2: General Fragmentation Pathways for Nitrosamine (B1359907) Compounds via ESI-MS/MS

Fragmentation PathwayDescriptionMass Loss (Da)Significance
Pathway 1Loss of the NO radical from the protonated compound.30Diagnostic for nitrosamines. nih.gov
Pathway 2Loss of a water molecule (H₂O) from the protonated compound.18A fragmentation pathway reported for some nitrosamines. nih.gov
Pathway 3Elimination and loss of NH₂NO from the compound.46A fragmentation pathway reported for some nitrosamines. nih.gov

Spectroscopic Techniques in Elucidating Molecular Interactions (General)

Spectroscopic techniques are vital for investigating how molecules like nitrosoureas interact with biological macromolecules, such as DNA. These methods provide insights into binding modes, binding sites, and conformational changes that occur upon interaction. Studies on related nitrosourea compounds, such as nimustine (B1678891), have utilized various spectroscopic methods to explore their interactions with DNA. plos.orgnih.gov

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is used to determine the specific binding sites of a compound on a macromolecule like DNA. plos.orgresearchgate.net By monitoring shifts in the infrared bands corresponding to the vibrational modes of DNA's bases (guanine, cytosine, adenine, thymine) and its phosphate (B84403) backbone, researchers can identify which parts of the DNA molecule are involved in the interaction. nih.gov For instance, a downshift in the band for guanine (B1146940) and an up-shift in the band for thymine (B56734) were observed upon nimustine-DNA interaction, indicating direct binding at these base sites. nih.gov

Circular Dichroism (CD) spectroscopy is employed to detect conformational changes in chiral macromolecules like DNA upon ligand binding. plos.orgresearchgate.net Alterations in the CD spectral bands, such as changes in ellipticity or shifts in wavelength, can signify transitions in DNA's secondary structure (e.g., from B-form to A-form or Z-form) or local conformational changes induced by the interacting compound. plos.org

UV-visible (UV-vis) absorption spectroscopy can also be used to study drug-DNA interactions. Changes in the absorption spectrum of DNA or the compound upon complex formation can provide information on the binding mode, such as intercalation or groove binding. mdpi.com

Table 3: Spectroscopic Techniques for Studying Molecular Interactions of Nitrosoureas

TechniqueInformation ProvidedExample Application
ATR-FTIR SpectroscopyIdentifies specific molecular binding sites.Detecting shifts in DNA base vibrational bands to pinpoint interaction sites for nimustine. plos.orgnih.gov
Circular Dichroism (CD) SpectroscopyReveals conformational changes in macromolecules.Observing changes in DNA ellipticity to confirm structural transitions upon nimustine binding. plos.org
UV-visible (UV-vis) SpectroscopyInvestigates binding mode (e.g., groove binding vs. intercalation).Analyzing absorption spectra of a drug-DNA complex to characterize the interaction. mdpi.com

Theoretical and Computational Studies on 1,3 Dibutyl 1 Nitrosourea

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation serve as a computational microscope, offering a view into the dynamic behavior of 1,3-Dibutyl-1-nitrosourea at an atomic level. These methods are essential for exploring the molecule's conformational landscape and its potential interactions with biological macromolecules.

The structure of this compound features several rotatable single bonds, particularly the C-N and N-N bonds of the nitrosourea (B86855) backbone and the C-C bonds within the butyl chains. This flexibility allows the molecule to adopt numerous spatial arrangements, or conformations, each with a distinct potential energy. Conformational analysis aims to identify the most stable, low-energy conformers and the energy barriers that separate them.

Table 1: Illustrative Conformational Energy Profile of this compound This table is for illustrative purposes to demonstrate the output of a typical conformational analysis and is not based on published experimental data for this specific compound.

Conformer Dihedral Angle (C-N-N=O) Relative Energy (kcal/mol) Population (%)
Global Minimum 180° (anti) 0.00 75.2
Local Minimum 1 0° (syn) 1.50 15.5
Local Minimum 2 -65° (gauche) 2.80 5.3

Data is hypothetical.

N-nitrosourea compounds are known to exert their biological effects primarily through the alkylation of DNA. gatech.edunih.gov Molecular docking simulations are a powerful tool to predict and analyze the non-covalent interactions between a small molecule (ligand), like this compound or its reactive intermediates, and a biological macromolecule (receptor), such as DNA.

The process involves predicting the preferred orientation of the ligand when bound to a specific site on the receptor. A scoring function is then used to estimate the binding affinity, which is often expressed as a binding energy. For nitrosoureas, the ultimate alkylating species is a highly reactive diazonium ion, formed after spontaneous decomposition. nih.govacs.orgmdpi.com Docking simulations could model the initial approach and binding of the parent nitrosourea to the DNA grooves, a process that may precede its decomposition and subsequent covalent modification of DNA bases. gatech.edu These simulations can reveal key interactions, such as hydrogen bonds or van der Waals forces, that stabilize the ligand-DNA complex. Studies on other nitrosamines have successfully used molecular docking to elucidate interactions with enzymes involved in their metabolic activation. heraldopenaccess.us

Table 2: Representative Docking Simulation Results for Nitrosourea Intermediate with a DNA Decamer This table presents hypothetical data to illustrate the potential findings from a molecular docking study.

Binding Site Predicted Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Minor Groove -7.8 DG-8, DA-5 Hydrogen Bond, van der Waals

Data is hypothetical.

Quantum Chemical Calculations

Quantum chemistry provides a fundamental framework for understanding the electronic properties and reactivity of molecules from first principles.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the electronic structure of this compound. This involves calculating the molecular orbitals and their energy levels, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. mdpi.com

Other calculated properties, known as reactivity descriptors, include the distribution of electron density and atomic charges (e.g., Mulliken charges). These descriptors can identify the most electron-rich and electron-deficient sites within the molecule, predicting which atoms are most susceptible to electrophilic or nucleophilic attack. For nitrosoureas, the nitrogen and oxygen atoms of the nitroso group are key sites of electronic interest. frontiersin.orgnih.gov

Table 3: Calculated Electronic Properties and Reactivity Descriptors for a Model Nitrosourea This table contains representative data based on typical values for similar compounds and is for illustrative purposes.

Property Value
Energy of HOMO -6.5 eV
Energy of LUMO -0.8 eV
HOMO-LUMO Gap 5.7 eV
Mulliken Charge on Nitroso Nitrogen (N1) +0.15 e

Data is hypothetical and based on general values for related compounds.

One of the most powerful applications of quantum chemical calculations is the elucidation of reaction mechanisms. For this compound, this involves mapping the entire reaction pathway for its decomposition into the reactive butyl diazonium ion. This process does not require enzymatic activation and can occur spontaneously under physiological conditions. nih.gov

Prediction of Reactivity and Stability

Computational models are increasingly used to predict the reactivity and stability of chemical compounds, which is crucial for assessing potential toxicity. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate structural or computational descriptors of molecules with their biological activity. researchgate.netmdpi.com

A categorical-SAR model has identified this compound as a mammary gland carcinogen in rodents, providing a qualitative prediction of its biological effect. lsu.edu More advanced computational approaches can provide quantitative predictions. For example, the stability of the molecule can be assessed by calculating its heat of formation or by simulating its decomposition pathways to determine the kinetic barriers involved. Reactivity towards biological nucleophiles, like DNA bases, can be predicted by calculating the activation energy for the alkylation reaction by the resulting diazonium ion. These predictive studies are vital for risk assessment, especially for compounds where extensive experimental data is lacking. nih.govfda.gov

Table 4: Summary of Predicted Reactivity and Stability Parameters This table is illustrative, combining known classifications with the types of data that would be generated from predictive computational models.

Parameter Predicted Value/Classification Method
Carcinogenic Potential Positive (Mammary Gland) Categorical-SAR lsu.edu
Decomposition Half-life (pH 7.4) (Hypothetical: 45 min) Kinetic Modeling
Activation Energy for DNA Alkylation (Hypothetical: 12 kcal/mol) DFT Calculation

Data is a mix of published classifications and hypothetical values.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of 1,3 Dibutyl 1 Nitrosourea

Qualitative SAR Analysis of Nitrosourea (B86855) Scaffolds

Qualitative SAR analysis focuses on identifying the structural components of nitrosourea molecules that influence their biological activity. This involves comparing the structures of various nitrosourea derivatives and correlating them with their observed activities.

Identification of Structural Features Influencing Biological Activity

The biological activity of nitrosoureas, including their anticancer and carcinogenic effects, is intrinsically linked to their chemical structure. tandfonline.com The core nitrosourea scaffold is a primary determinant of its function, but modifications to the substituent groups can significantly alter its potency and selectivity. tandfonline.comresearchgate.net

Key structural features that influence the biological activity of the nitrosourea scaffold include:

Alkyl Group Chain Length : The length and branching of the alkyl chains attached to the urea (B33335) nitrogen atoms play a crucial role. Studies have shown that the length of the alkyl chains can determine the carcinogenic potential of these compounds. researchgate.net

Lipophilicity : The lipid solubility of nitrosourea compounds affects their ability to cross biological membranes, including the blood-brain barrier. tandfonline.com This property is often modulated by the nature of the substituent groups.

Chemical Stability : The stability of the nitrosourea molecule, particularly its breakdown to reactive intermediates, is a key factor in its mechanism of action. tandfonline.com Unstable compounds that readily generate reactive species tend to exhibit higher activity. tandfonline.com

Substituents on the Nitrosourea Moiety : The presence of different functional groups can either enhance or diminish the compound's activity. For example, the introduction of hydroxyl groups or other polar moieties can alter the compound's solubility and distribution in the body. researchgate.net The nature of the group attached to the N1 nitrogen of the urea is particularly important for its biological action.

The mechanism of action for nitrosoureas involves the generation of two reactive intermediates: a diazohydroxide and an isocyanate. tandfonline.comresearchgate.net The diazohydroxide can lead to the formation of a reactive cation that alkylates DNA, primarily at the O6 and N7 positions of guanine (B1146940), which is a critical step in their cytotoxic and carcinogenic effects. researchgate.net The isocyanate can carbamoylate proteins, further contributing to cellular damage. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of compounds with their biological activity. wikipedia.org These models are valuable tools for predicting the carcinogenic potency of new or untested chemicals, reducing the need for extensive animal testing. nih.govresearchgate.net

Development of Predictive Models for Carcinogenic Potency in Rodents

Numerous QSAR studies have been conducted to develop models that can predict the carcinogenic potency of nitrosourea compounds in rodents. nih.govresearchgate.net These models typically use a set of known nitrosourea compounds with experimentally determined carcinogenic potencies (often expressed as TD50 values) to train the model. researchgate.netsciforum.net A low TD50 value indicates a potent carcinogen. sciforum.net

The general form of a QSAR model is: Activity = f(molecular descriptors) + error

Where the molecular descriptors are numerical representations of the chemical structure.

A variety of chemometric approaches have been employed to develop QSAR models for nitrosourea carcinogenicity. One notable method is the TOPological Sub-structural MOlecular DEsign (TOPS-MODE) approach. nih.govresearchgate.net TOPS-MODE uses topological descriptors derived from the molecular structure to predict biological activity. nih.gov This method has been successfully used to develop QSAR models for a range of nitroso compounds, including nitrosoureas, and has demonstrated the ability to identify structural fragments that contribute to carcinogenic activity. nih.govosti.gov

Other chemometric methods used in QSAR modeling of nitrosoureas include:

Multiple Linear Regression (MLR) : This is a common statistical technique used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (carcinogenic potency). researchgate.netmdpi.com

Genetic Algorithms (GA) : These are optimization algorithms used to select the most relevant molecular descriptors for inclusion in the QSAR model, leading to more robust and predictive models. researchgate.netmdpi.com

Support Vector Machines (SVM) : A machine learning approach that can be used for classification and regression tasks, and has been applied to predict the carcinogenicity of N-nitroso compounds with high accuracy. mdpi.comresearchgate.net

Linear Discriminant Analysis (LDA) : A statistical method used to find a linear combination of features that characterizes or separates two or more classes of objects or events. It has been used to classify nitrosoureas as carcinogenic or non-carcinogenic. mdpi.comalquds.edu

These models often incorporate a wide range of molecular descriptors, including 0D, 1D, and 2D descriptors, which capture different aspects of the molecular structure. researchgate.netsciforum.net

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. pharmaexcipients.comnih.gov Key statistical parameters used for validation include:

Coefficient of Determination (R²) : This parameter indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. researchgate.netsciforum.net A higher R² value generally signifies a better fit of the model to the data.

Leave-One-Out Cross-Validation (q²_LOO) : This is a method to assess the predictive ability of the model. researchgate.netnih.gov A high q² value (typically > 0.5) indicates good internal predictivity. nih.gov

External Validation : The model's predictive performance is further evaluated using an external set of compounds that were not used in the model development. mdpi.comnih.gov The predictive R² (R²_pred) for the external set is a crucial measure of the model's real-world applicability. nih.gov

Y-Randomization : This test is performed to ensure that the developed model is not a result of chance correlation. mdpi.com

A well-validated QSAR model will exhibit high values for R², q²_LOO, and R²_pred, and will pass the Y-randomization test. For instance, some QSAR models for nitroso compounds have achieved R² values greater than 0.8, indicating that they can explain over 80% of the variance in the experimental data. researchgate.netnih.gov

Derivation of Structural Alerts for Nitrosourea Carcinogenicity

A significant outcome of SAR and QSAR studies is the identification of structural alerts , which are specific molecular substructures or fragments that are associated with a particular toxicological endpoint, such as carcinogenicity. nih.govresearchgate.net For nitrosoureas, the N-nitroso group itself is a well-established structural alert. researchgate.net

The identification of these structural alerts is crucial for:

Screening large chemical libraries to identify potentially carcinogenic compounds. nih.gov

Guiding the design of safer chemicals by avoiding the inclusion of these alerts in new molecular structures. lsu.edu

Prioritizing chemicals for further experimental testing. researchgate.net

Integration of In Vitro Data for In Vivo Carcinogenicity Prediction (QBAR Models)researchgate.net

The prediction of a chemical's carcinogenicity in a living organism (in vivo) from laboratory-based cellular tests (in vitro) is a significant goal in toxicology and drug development. This approach aims to reduce reliance on time-consuming and expensive animal testing while providing rapid screening of potentially harmful substances. lsu.edunih.gov For nitroso compounds like 1,3-dibutyl-1-nitrosourea, this process involves integrating data from various sources into predictive models.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate a chemical's structural properties with its biological activity. lsu.eduresearchgate.net In the context of carcinogenicity, these models attempt to identify the molecular features or "structural alerts" responsible for a compound's cancer-causing potential. nih.gov The development of reliable QSAR models depends on extensive and diverse datasets. For nitrosamines, it has been noted that while a general prediction of carcinogenic potency is possible, the utility can be limited by the diversity of the database. fda.gov

The term Quantitative Structure-Biodegradability Relationship (QBAR), or more commonly QSBR, typically relates a chemical's structure to its environmental degradation. europa.eursc.org However, the principle of using quantitative models to predict biological outcomes is central to modern toxicology. In the context of carcinogenicity prediction, the integration of in vitro data is crucial. In vitro genotoxicity assays, which assess a chemical's ability to damage genetic material, are fundamental inputs for these predictive models. doi.org

The process of using in vitro data to predict in vivo outcomes is known as in vitro to in vivo extrapolation (IVIVE). researchgate.net IVIVE models aim to bridge the gap between cellular effects and whole-organism responses by considering factors like metabolism and pharmacokinetics. nih.gov Studies have shown that for many chemicals, points of departure derived from in vitro genotoxicity data combined with IVIVE can be protective relative to in vivo results from animal studies. researchgate.net For instance, a transcriptomics-based in vitro assay using human liver cells has been developed to predict in vivo genotoxicity, achieving high accuracy and specificity, thereby offering a promising alternative to standard animal testing. oup.com

However, extrapolating from in vitro to in vivo systems presents challenges. There are vast differences in pharmacodynamics and pharmacokinetics between a lab dish and a whole animal. nih.gov Despite these difficulties, combining multiple in vitro tests can increase the predictive value. A battery of three in vitro assays was found to have a positive predictive value of up to 83% for whole animal chemopreventive efficacy. nih.gov These integrated approaches, combining computational QSAR models with a suite of in vitro tests, are essential for prioritizing chemicals for further evaluation and for regulatory risk assessment. lsu.edudoi.org

Broader Academic Implications and Research Contexts

Environmental Occurrence and Formation of Nitrosourea (B86855) Compounds

N-nitroso compounds, a class that includes 1,3-Dibutyl-1-nitrosourea, are subjects of significant environmental and toxicological research. Their presence in the environment is not typically due to direct industrial production but rather from the chemical transformation of precursor compounds.

The formation of N-nitrosoureas and other N-nitrosamines in the environment is a well-documented chemical process that can occur when specific precursor molecules are present under favorable conditions. The primary reactants are a nitrosating agent and a secondary or tertiary amine. benthamdirect.com

Nitrosating Agents : The most common nitrosating agent in environmental systems is nitrous acid (HNO₂). benthamdirect.com Nitrous acid is typically not stable and is formed in situ from nitrites (NO₂⁻) under acidic conditions. benthamdirect.com Sources of nitrites in the environment can include agricultural runoff and the microbial transformation of ammonia (B1221849) or nitrate. aacrjournals.org

Amine Precursors : Secondary amines are found throughout the plant and animal kingdoms and are also formed during the decomposition of organic matter. aacrjournals.org For this compound, the specific precursor would be 1,3-dibutylurea. The reaction involves the nitrosation of the secondary amine by the nitrosating agent. benthamdirect.com

This reaction can occur in various environmental compartments, including soil and water, particularly where acidic conditions prevail and both nitrite (B80452) and amine precursors are available. aacrjournals.org The abundance of these precursors means that the potential for nitrosamine (B1359907) formation is widespread. nih.gov

The environmental persistence and fate of nitrosourea compounds are governed by their chemical stability. Specific degradation data for this compound in environmental matrices are not widely available; however, the fate of this compound can be inferred from the known chemistry of the nitrosourea class.

Nitrosourea compounds are known to be chemically unstable and can degrade spontaneously in aqueous environments. nih.gov This degradation is often a hydrolysis reaction, and the rate can be influenced by pH. For instance, many nitrosoureas decompose rapidly in alkaline solutions. nih.gov They are also noted to be sensitive to light, suggesting that photodegradation could be a significant environmental degradation pathway. nih.gov

Studies on the related compound N-nitroso-N-butylurea suggest that it would have very high mobility in soil, meaning it is not likely to adsorb to soil particles and could potentially leach into groundwater. nih.gov The same study indicates that volatilization from water or soil surfaces is not an expected fate for this type of compound. nih.gov Therefore, it is plausible that this compound would be relatively mobile in soil and primarily degraded through chemical hydrolysis and photodegradation rather than through volatilization.

Future Research Directions for 1,3 Dibutyl 1 Nitrosourea

Advanced Mechanistic Elucidation of DNA Repair Evasion

A crucial area of future research will be to unravel the sophisticated mechanisms by which cells attempt to repair the DNA damage induced by 1,3-Dibutyl-1-nitrosourea and how, in some cases, this repair is evaded. While it is understood that nitrosoureas alkylate DNA, the specific responses of various DNA repair pathways, such as base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR), to the butyl adducts are not fully characterized. unist.ac.krnyu.edu Future studies should focus on identifying the key proteins and enzymes involved in the recognition and processing of this compound-induced DNA lesions. Advanced techniques like cryo-electron microscopy could be employed to visualize the structural basis of DNA repair enzyme interactions with these specific adducts. Furthermore, investigating the role of post-translational modifications of repair proteins in response to this compound could reveal novel regulatory mechanisms.

Research QuestionProposed TechniquePotential Outcome
Which DNA glycosylases recognize and excise butyl-adducted bases?CRISPR-Cas9 knockout screens in cell linesIdentification of specific enzymes critical for the initial step of BER.
How does the structure of the DNA-protein complex for butyl adducts differ from other alkyl adducts?Cryo-electron microscopyHigh-resolution structural models to guide the design of inhibitors.
What is the role of ubiquitination in signaling for the repair of this compound-induced damage?Mass spectrometry-based proteomicsMapping of ubiquitination sites on DNA repair proteins.

Development of Novel Synthetic Routes to Enhance Purity or Yield

The synthesis of this compound traditionally involves the nitrosation of the corresponding urea (B33335) precursor. Future research should explore innovative synthetic strategies to improve reaction efficiency, yield, and purity, which are critical for consistent biological testing. hilarispublisher.com The exploration of novel synthetic routes is a driving force for innovation in drug discovery and development. hilarispublisher.com Methodologies such as flow chemistry could offer advantages in terms of safety and scalability for the synthesis of nitrosourea (B86855) compounds. hilarispublisher.com Additionally, the development of greener synthetic methods that minimize the use of hazardous reagents and solvents is an important consideration. hilarispublisher.com The application of novel catalytic systems, for instance, could provide more selective and efficient pathways to the desired product. researchgate.net

Synthetic ApproachPotential AdvantageTarget Metric
Microfluidic Flow SynthesisImproved heat and mass transfer, enhanced safety.>90% yield with <1% impurity
Biocatalytic NitrosationHigh selectivity, mild reaction conditions.Stereospecific synthesis if applicable.
Solid-Phase SynthesisSimplified purification, potential for library generation.High-throughput synthesis of analogues.

Refined Computational Models for Predicting Biological Endpoints

Computational toxicology and chemistry hold significant promise for predicting the biological effects of this compound. Future research should focus on developing and refining quantitative structure-activity relationship (QSAR) models to better predict its carcinogenic potential and other biological endpoints. semanticscholar.org These models can be trained on existing data for other nitrosoureas and alkylating agents to improve their predictive power. Furthermore, molecular docking and dynamics simulations can provide insights into the interactions of this compound and its breakdown products with DNA and proteins. These in silico approaches can help prioritize experimental studies and reduce reliance on animal testing.

Modeling TechniqueBiological EndpointKey Parameters for Model Input
QSARCarcinogenicityMolecular weight, logP, electronic properties.
Molecular DockingDNA binding affinity3D structure of DNA, electrostatic potential of the compound.
Pharmacokinetic ModelingIn vivo distributionAbsorption, distribution, metabolism, and excretion (ADME) data.

Exploration of Specific Molecular Targets Beyond DNA

While DNA is the primary target of this compound, its reactivity suggests that other cellular macromolecules could also be affected. Future research should aim to identify and characterize non-DNA targets, such as RNA and proteins. Covalent modification of RNA could disrupt translation and other cellular processes. Similarly, the alkylation of specific amino acid residues in proteins could alter their function, leading to downstream biological effects. researchgate.net Techniques like chemical proteomics can be used to identify proteins that are covalently modified by the compound in an unbiased manner. Understanding these off-target effects is crucial for a comprehensive assessment of the compound's biological activity.

Macromolecular TargetPotential Consequence of AlkylationInvestigative Technique
Ribosomal RNA (rRNA)Inhibition of protein synthesisRibosome profiling
MicrotubulesDisruption of cell divisionImmunofluorescence microscopy
Enzymes in metabolic pathwaysAlteration of cellular metabolismActivity assays with purified enzymes

Investigation of Environmental Biotransformation Pathways

The fate of this compound in the environment is an important area for future investigation. Research should focus on identifying the microorganisms, such as bacteria and fungi, that are capable of degrading this compound and elucidating the enzymatic pathways involved in its biotransformation. nih.gov This knowledge is essential for assessing its environmental persistence and potential for bioaccumulation. nih.gov Studies could involve incubating the compound with various soil and water samples, followed by the identification of microbial communities and metabolic byproducts using techniques like metagenomics and liquid chromatography-mass spectrometry. mdpi.com The enzymatic processes involved in biotransformation are expected to be largely conserved across microbial communities. mdpi.com

Environmental CompartmentKey Biotransformation ProcessAnalytical Method
SoilMicrobial degradation16S rRNA gene sequencing to identify active microbes.
WaterHydrolysis and photolysisHigh-performance liquid chromatography (HPLC) to monitor degradation kinetics.
SedimentAnaerobic degradationGas chromatography-mass spectrometry (GC-MS) to identify volatile metabolites.

Design of New Experimental Systems for Carcinogenesis Research

To better understand the carcinogenic potential of this compound, there is a need for the development of more sophisticated experimental models. cancer.gov While traditional animal models have been valuable, newer systems such as 3D organoid cultures and humanized mouse models could provide more relevant insights into human carcinogenesis. nih.gov Organoids derived from various tissues can be used to study the compound's effects in a more physiologically relevant context. Additionally, genetically engineered mouse models with specific DNA repair deficiencies can help to dissect the precise mechanisms by which this compound initiates and promotes cancer. cancer.gov These advanced models will be instrumental in extrapolating carcinogenesis data from experimental systems to humans. cancer.gov

Experimental SystemResearch ApplicationMeasurable Outcome
Human colon organoidsAssessing initiation of colorectal cancerDNA adduct formation and mutation frequency.
Humanized mice (with human liver)Studying metabolism and hepatocarcinogenesisFormation of human-specific metabolites and liver tumor incidence.
Zebrafish embryosHigh-throughput screening for developmental toxicityMorphological abnormalities and gene expression changes.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing 1,3-Dibutyl-1-nitrosourea?

  • Methodology : Synthesis typically involves alkylation of urea derivatives with butylating agents under controlled nitrosation conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. Reference databases like NIST Chemistry WebBook provide validated spectral data for cross-comparison .

Q. How can researchers detect and quantify this compound in biological samples?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for trace-level detection in plasma or tissue homogenates. Sample preparation should include protein precipitation (e.g., using acetonitrile) and solid-phase extraction to minimize matrix effects. Calibration curves must account for potential degradation products .

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

  • Methodology : Use Ames tests for mutagenicity and MTT assays for cytotoxicity. Dose-response curves should span 0.1–100 μM, with positive controls (e.g., known alkylating agents). Structural alerts, such as the nitroso group, warrant additional DNA adduct formation assays .

Advanced Research Questions

Q. How should researchers address conflicting data on the carcinogenicity of this compound across studies?

  • Methodology : Conduct meta-analyses to evaluate dose-response relationships and species-specific effects. For example, rodent studies show mammary tumor induction at ≥50 mg/kg/day via drinking water, but human epidemiological data remain inconclusive. Triangulate findings using mechanistic data (e.g., DNA alkylation assays) and adjust for confounders like metabolic variability .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in carcinogenesis?

  • Methodology : Combine transcriptomic profiling (RNA-seq) with targeted metabolomics to identify disrupted pathways (e.g., oxidative stress or apoptosis). Use CRISPR-Cas9 knockouts of DNA repair genes (e.g., OGG1, XRCC1) to validate mechanistic hypotheses. Structural analogs without the nitroso group can serve as negative controls .

Q. How can in vivo models be optimized to evaluate long-term exposure risks?

  • Methodology : Use Sprague-Dawley rats with controlled oral dosing (10–100 mg/kg/day) over 12–24 months. Monitor tumor incidence via histopathology and compare with sham-treated cohorts. Include endpoints like serum albumin adducts to quantify exposure biomarkers. Ensure compliance with ethical guidelines for animal studies .

Q. What statistical approaches are recommended for analyzing case-control studies linking this compound to cancer risk?

  • Methodology : Apply multivariable logistic regression to calculate adjusted odds ratios (ORs) while controlling for covariates (e.g., age, smoking). Use false discovery rate (FDR) correction for multiple comparisons in metabolomic analyses. For rare outcomes, consider exact logistic regression or Bayesian methods .

Q. How can researchers investigate metabolic pathways of this compound in humans?

  • Methodology : Employ stable isotope tracing (e.g., ¹³C-labeled compound) with untargeted metabolomics. Use hepatocyte cultures or microsomal assays to identify phase I/II metabolites. Validate findings with in silico tools like PubChem or PDB for enzyme-substrate docking simulations .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., carcinogenicity in rodents vs. null human data), prioritize studies with rigorous exposure characterization and adjust for interspecies metabolic differences. Use sensitivity analyses to test robustness .
  • Ethical Compliance : For human studies, ensure protocols are reviewed by institutional review boards (IRBs). Participant selection must exclude individuals with prior cancer diagnoses, and data anonymization is critical .

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